N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-(butylsulfonyl)-1,3,4-thiadiazole-2-amine with 4-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can be compared with other thiadiazole derivatives such as:
- N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-4-methoxybenzamide
- N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
Properties
Molecular Formula |
C14H17N3O4S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-4-9-23(19,20)14-17-16-13(22-14)15-12(18)10-5-7-11(21-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,16,18) |
InChI Key |
UTJLUAKDEWQNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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